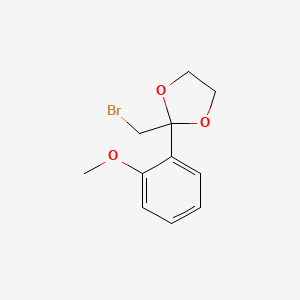
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- is a heterocyclic compound that features both imidazolinone and thiazole rings. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- typically involves the cyclization of amido-nitriles. One common method is the reaction of amido-nitriles with nickel catalysts, which facilitates the addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolinone structure . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The thiazole ring can undergo substitution reactions with different electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, reducing agents like hydrogen gas or metal hydrides for reduction, and electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted imidazolinones and thiazoles, which can be further functionalized for specific applications. For example, the reduction of the nitro group can lead to the formation of amino derivatives, which are valuable intermediates in pharmaceutical synthesis.
Applications De Recherche Scientifique
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a valuable tool for studying biochemical pathways and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-1,2,4-triazole-3-one: Known for its high energetic material properties and stability.
Imidazoles: Widely used in pharmaceuticals and agrochemicals for their versatile reactivity and biological activity.
Thiazoles: Commonly found in biologically active molecules and used in medicinal chemistry.
Uniqueness
3-Imidazolin-2-one, 1-(5-nitro-2-thiazolyl)- stands out due to its unique combination of imidazolinone and thiazole rings, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101692-33-5 |
|---|---|
Formule moléculaire |
C6H4N4O3S |
Poids moléculaire |
212.19 g/mol |
Nom IUPAC |
3-(5-nitro-1,3-thiazol-2-yl)-4H-imidazol-2-one |
InChI |
InChI=1S/C6H4N4O3S/c11-5-7-1-2-9(5)6-8-3-4(14-6)10(12)13/h1,3H,2H2 |
Clé InChI |
FDKRNBMDPFLDML-UHFFFAOYSA-N |
SMILES canonique |
C1C=NC(=O)N1C2=NC=C(S2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


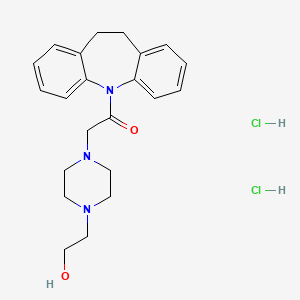

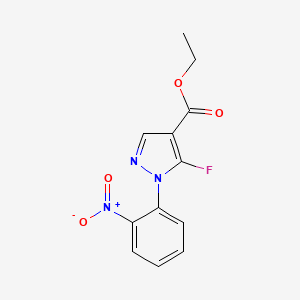



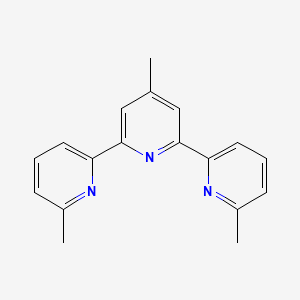
![2,2'-(2,5-Dichloro-1,4-phenylene)bis(1h-anthra[1,2-d]imidazole-6,11-dione)](/img/structure/B13749451.png)
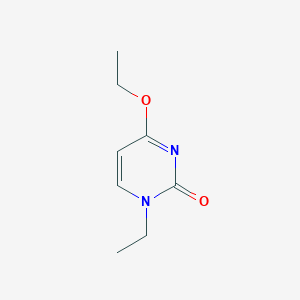
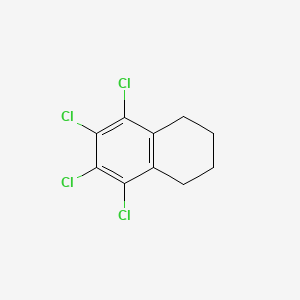

![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)

